2,3,3,4,4,4-Hexafluorobutanoic acid

Ion-Pair Chromatography LC-MS Sample Preparation Volatile Buffer Selection

2,3,3,4,4,4-Hexafluorobutanoic acid, also designated 2H-Perfluorobutyric acid, is a partially fluorinated C4 carboxylic acid (C4H2F6O2, MW 196.06 g/mol) belonging to the perfluoroalkyl carboxylic acid (PFCA) family. Unlike its fully fluorinated analog, heptafluorobutyric acid (HFBA, PFBA), it retains a single hydrogen atom at the alpha-carbon position, which fundamentally alters its physical properties (boiling point 118 °C) and acid strength relative to perfluorinated comparators.

Molecular Formula C4H2F6O2
Molecular Weight 196.05 g/mol
CAS No. 62765-25-7
Cat. No. B1658974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,4,4,4-Hexafluorobutanoic acid
CAS62765-25-7
Molecular FormulaC4H2F6O2
Molecular Weight196.05 g/mol
Structural Identifiers
SMILESC(C(=O)O)(C(C(F)(F)F)(F)F)F
InChIInChI=1S/C4H2F6O2/c5-1(2(11)12)3(6,7)4(8,9)10/h1H,(H,11,12)
InChIKeyYOCXVTUVGZFVTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,3,3,4,4,4-Hexafluorobutanoic Acid (CAS 62765-25-7) Is Considered a Niche Perfluoroalkyl Carboxylic Acid (PFCA) for Specialized Procurement


2,3,3,4,4,4-Hexafluorobutanoic acid, also designated 2H-Perfluorobutyric acid, is a partially fluorinated C4 carboxylic acid (C4H2F6O2, MW 196.06 g/mol) belonging to the perfluoroalkyl carboxylic acid (PFCA) family . Unlike its fully fluorinated analog, heptafluorobutyric acid (HFBA, PFBA), it retains a single hydrogen atom at the alpha-carbon position, which fundamentally alters its physical properties (boiling point 118 °C) and acid strength relative to perfluorinated comparators . This compound is a colorless liquid primarily sourced for research and development purposes, typically at a purity of 92% .

The Risk of Substituting 2,3,3,4,4,4-Hexafluorobutanoic Acid with Heptafluorobutyric Acid or Other Isomers in Analytical and Synthetic Protocols


Generic substitution within the hexafluorobutanoic acid family is scientifically precarious because the position of hydrogenation dictates critical performance parameters. 2,3,3,4,4,4-Hexafluorobutanoic acid cannot be simply interchanged with its fully fluorinated counterpart, heptafluorobutyric acid (HFBA, CAS 375-22-4), or the alternative isomer 2,2,3,4,4,4-Hexafluorobutanoic acid (CAS 379-90-8). The alpha-hydrogen in 2,3,3,4,4,4-hexafluorobutanoic acid significantly lowers its boiling point to 118 °C compared to 143-144 °C for the 2,2,3,4,4,4-isomer, directly impacting its volatility and removability in applications like ion-pairing chromatography . Furthermore, the substitution pattern alters the pKa (predicted 0.62 for the alternative isomer) and the molecular hydrophobicity (LogP), which would modify retention times and selectivity in validated HPLC methods or reactivity in polymer synthesis .

Quantitative Differential Evidence for 2,3,3,4,4,4-Hexafluorobutanoic Acid Against Key Comparators


Lower Boiling Point (118 °C) Ensures Superior Volatility and Removability Versus 2,2,3,4,4,4-Hexafluorobutanoic Acid Isomer (143-144 °C)

2,3,3,4,4,4-Hexafluorobutanoic acid demonstrates a significantly lower boiling point of 118 °C compared to 143-144 °C for the 2,2,3,4,4,4-Hexafluorobutanoic acid isomer . This 25-26 °C difference is critical for applications requiring post-separation evaporation or lyophilization, such as its use as a volatile ion-pairing reagent in preparative HPLC, where Harding et al. specifically utilized perfluorobutyric acid (the target compound's class) for its ability to be easily extracted with ether after peptide purification [1].

Ion-Pair Chromatography LC-MS Sample Preparation Volatile Buffer Selection

Validated Use as a Volatile Ion-Pairing Reagent for Preparative Peptide HPLC, Enabling Ether-Based Post-Column Cleanup

In a seminal study establishing the use of perfluoroalkanoic acids as ion-pairing reagents for preparative HPLC, Harding et al. successfully purified a 1-gram sample of the peptide Pyr-His-Gly using a mobile phase containing 5 mM of the target compound, demonstrating that the purified peptide could be isolated by neutralizing, freeze-drying, and then simply extracting the excess ion-pairing reagent with ether [1]. This workflow is specifically enabled by the volatility and ether solubility of 2,3,3,4,4,4-hexafluorobutanoic acid, properties that are not shared by non-fluorinated ion-pairing agents like sodium octyl sulphonate which require more complex removal steps.

Preparative Peptide HPLC Volatile Ion-Pairing Reagent Peptide Purification

Distinct Reactivity as a Building Block for Fluorinated Polymer and Coating Synthesis Versus Perfluorinated Analogs

The presence of an alpha-hydrogen atom in 2,3,3,4,4,4-hexafluorobutanoic acid provides a site for derivatization—such as esterification and amidation—that is distinct from the fully fluorinated perfluorobutanoic acid (HFBA), which lacks this reactive center . This enables its use as a specific intermediate for synthesizing block copolymers and advanced materials, as noted in supplier documentation, where it is employed as an inert, non-reactive intermediate for specialty polymer synthesis and surface modification [1]. Comparatively, the perfluorinated analog heptafluorobutyric acid (CAS 375-22-4) is primarily limited to ion-pairing reagent roles due to the absence of a C-H bond necessary for further functionalization.

Fluorinated Polymer Synthesis Specialty Coatings Material Science Intermediates

Prime Application Scenarios for Procuring 2,3,3,4,4,4-Hexafluorobutanoic Acid (CAS 62765-25-7) Based on Comparative Evidence


Preparative and Analytical HPLC of Peptides Requiring Volatile Ion-Pairing Reagents

This compound is ideally suited for reversed-phase HPLC and LC-MS applications requiring a volatile ion-pairing agent that enhances peptide retention and can be easily removed post-separation. Its lower boiling point (118 °C ) and proven protocols for ether extraction after lyophilization [1] make it superior to non-volatile alternatives like sodium alkyl sulfonates for high-purity peptide isolation.

Synthesis of Block Copolymers and Specialty Fluorinated Building Blocks

Leverage the presence of the single alpha-hydrogen for derivatization to synthesize advanced fluorinated materials [2]. This compound serves as a critical precursor for introducing a partially fluorinated chain into polymers, which is unattainable with perfluorinated building blocks like heptafluorobutyric acid that lack this reactive site.

Biochemical Research as an Enzyme Probe or Protein Solubilizing Agent

The compound's documented role in fragmenting proteins and nucleic acids for mass spectrometry sample preparation positions it as a specialty reagent in proteomics. Its distinct fluorination pattern allows it to interact with biomolecules differently than its fully fluorinated or non-fluorinated counterparts, making it a valuable tool for specific biochemical assays [2].

Environmental Fate and Toxicology Studies of Partially Fluorinated PFCAs

As a partially fluorinated PFCA, it serves as an important reference standard for studying the environmental persistence, toxicokinetics, and degradation pathways of fluorinated alternatives to long-chain PFAAs, for which it has been used as a model compound in zebrafish toxicity studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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